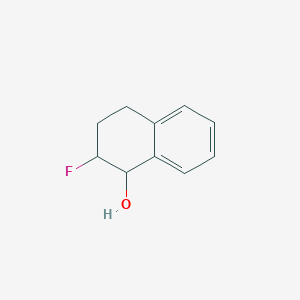

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Description

Significance of Fluorinated Alicyclic Systems in Organic Synthesis and Medicinal Chemistry Scaffolds

Fluorinated alicyclic systems, which are cyclic compounds that are not aromatic and contain one or more fluorine atoms, are of paramount importance in both organic synthesis and medicinal chemistry. The strategic placement of fluorine can lead to significant enhancements in a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnist.gov

The introduction of fluorine can block sites of metabolic oxidation, a common pathway for drug deactivation in the body. chemicalbook.com This leads to an increased half-life and bioavailability of the drug candidate. Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with protein targets. mdpi.com From a synthetic standpoint, the development of stereoselective fluorination methods has provided chemists with the tools to precisely introduce fluorine into complex alicyclic frameworks, opening up new avenues for the design of novel therapeutics. nih.gov

In medicinal chemistry, the tetralin scaffold itself is a well-established pharmacophore found in a variety of biologically active compounds. pharmacy180.com The fusion of a benzene (B151609) ring with a cyclohexane (B81311) ring provides a rigid, three-dimensional structure that can be readily functionalized. Fluorination of the tetralin core combines the beneficial properties of both the tetralin scaffold and the fluorine atom, creating a powerful strategy for the development of new chemical entities.

Overview of 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol within the Context of Fluorinated Carbo- and Heterocycles

While specific research on This compound is not publicly available, its structure suggests it would be a valuable building block in the synthesis of more complex fluorinated molecules. As a fluorinated carbocycle, the fluorine atom at the 2-position of the tetralin framework would be expected to influence the conformation of the alicyclic ring. This conformational control is a key aspect of designing molecules with specific biological activities. nih.gov

The study of related fluorinated tetralin derivatives has demonstrated their potential in various therapeutic areas. For instance, fluorinated analogs of biologically active tetralins are often synthesized to improve their pharmacokinetic profiles or to probe their mechanism of action. honeywell.com It is therefore highly probable that This compound , once synthesized and studied, could serve as a valuable intermediate in the quest for new and improved therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZGIIWWMALWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 1,2,3,4 Tetrahydronaphthalen 1 Ol and Its Analogues

Asymmetric Synthesis Approaches for Enantioenriched Fluorinated Tetralols

The generation of chiral fluorinated tetralols relies heavily on asymmetric synthesis techniques that can control the stereochemistry at the carbon atoms bearing the fluorine and hydroxyl groups. Key approaches include transition metal-catalyzed reactions, biocatalytic reductions, and enantioselective fluorinations.

Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution (ATH/DKR) of 2-Fluoro-3,4-dihydronaphthalen-1(2H)-ones

Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) coupled with dynamic kinetic resolution (DKR) is a powerful method for the synthesis of enantioenriched alcohols from racemic ketones. dicp.ac.cnresearchgate.net This strategy is particularly effective for α-substituted ketones where the stereocenter can be racemized in situ, allowing for the theoretical conversion of 100% of the starting material to a single diastereomer. dicp.ac.cn

In the context of synthesizing 2-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol, this methodology would be applied to a racemic mixture of 2-fluoro-3,4-dihydronaphthalen-1(2H)-one. The process involves a ruthenium catalyst, often complexed with a chiral ligand such as a derivative of N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), and a hydrogen source like formic acid or isopropanol. dicp.ac.cnnih.gov The catalyst selectively reduces one enantiomer of the fluorinated tetralone faster than the other, while the slower-reacting enantiomer undergoes rapid racemization under the reaction conditions. This dynamic process funnels the entire racemic starting material into a single, highly enantioenriched fluorinated tetralol product.

A notable example of this approach is the efficient RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones, which proceeds via a dynamic kinetic resolution to produce chiral tetrahydronaphthols. rsc.org While specific data for the 2-fluoro substituted tetralone is not detailed, the general success of this methodology on analogous substrates underscores its potential. The reaction typically affords high diastereoselectivity and enantioselectivity. For instance, in the asymmetric transfer hydrogenation of 2,3-disubstituted flavanones, a related class of cyclic ketones, chiral flavanols were obtained with excellent enantioselectivities and diastereoselectivities. dicp.ac.cn

Table 1: Illustrative Results for Asymmetric Transfer Hydrogenation of α-Substituted Cyclic Ketones via DKR Note: Data for 2-fluoro-3,4-dihydronaphthalen-1(2H)-one is illustrative based on analogous systems.

| Catalyst | Substrate | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| RuPHOX-Ru | α-Alkyl-tetralone | cis-alcohol | >99:1 | >99% |

| (R,R)-Teth-TsDPEN-Ru | rac-α-Heteroaryl amino cycloalkanone | cis-β-Heteroaryl amino cycloalkanol | >99:1 | >99% nih.gov |

Biocatalytic Reductions Utilizing Carbonyl Reductase Technology for Chiral Alcohol Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Carbonyl reductases (CREs), also known as ketoreductases, are enzymes that catalyze the reduction of ketones to their corresponding alcohols with high enantioselectivity. nih.gov The application of these enzymes to the synthesis of chiral fluorinated tetralols involves the asymmetric reduction of prochiral 2-fluoro-3,4-dihydronaphthalen-1(2H)-ones.

Research has demonstrated the potential of engineering carbonyl reductases to enhance their activity and selectivity towards bulky substrates like α-tetralones. researchgate.net For example, a carbonyl reductase from Bacillus aryabhattai (BaSDR1) was subjected to site-directed mutagenesis to improve its performance in the reduction of halogenated α-tetralones. The wild-type enzyme showed some activity towards 7-fluoro-α-tetralone, and engineered variants, such as Q237V/I291F, exhibited significantly enhanced catalytic activity and improved stereoselectivity, yielding the corresponding (R)-alcohol with high enantiomeric excess. researchgate.netresearchgate.net This approach highlights the tunability of biocatalysts to achieve desired stereochemical outcomes in the synthesis of fluorinated compounds. researchgate.net

Table 2: Biocatalytic Reduction of 7-Fluoro-α-tetralone using Engineered Carbonyl Reductase BaSDR1

| Enzyme Variant | Relative Activity (%) | Enantiomeric Excess (ee) of (R)-alcohol |

|---|---|---|

| Wild-type BaSDR1 | 100 | 96.5% researchgate.net |

Enantioselective Electrophilic Fluorination of α-Aryl-tetralones to Chiral Fluoro-tetralones

Another strategy to access enantioenriched fluorinated tetralones is through the enantioselective electrophilic fluorination of a pre-existing tetralone scaffold. This method introduces the fluorine atom stereoselectively at the α-position of the carbonyl group. This approach has been successfully applied to α-aryl-tetralones, which are precursors to a variety of biologically active molecules.

The reaction typically employs a chiral catalyst or reagent to control the facial selectivity of the fluorination. One effective method involves the use of a combination of a Cinchona alkaloid derivative, such as cinchonine, and an electrophilic fluorine source like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). ua.esua.es The Cinchona alkaloid acts as a chiral phase-transfer catalyst or forms a chiral complex with the fluorinating agent, directing the fluorination to one face of the enolate intermediate. This strategy has been shown to produce 2-fluoro-2-aryl-1-tetralones in excellent yields (up to >98%) and with moderate to good enantioselectivity (up to 74% ee). ua.esua.esresearchgate.net

Table 3: Enantioselective Fluorination of α-(2-methoxyphenyl)tetralone

| Cinchona Alkaloid | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| Cinchonine | 0 | 65 | 74 ua.es |

| Cinchonine | -20 | 85 | 58 ua.es |

| Quinine | 0 | 58 | 45 ua.es |

Deoxofluorination Strategies for Vicinal Difluorinated Tetralin and Related Derivatives

Deoxofluorination is a key transformation for the synthesis of vicinal difluorinated compounds from the corresponding fluorohydrins (β-fluoro alcohols). This reaction involves the replacement of a hydroxyl group with a fluorine atom. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this purpose. researchgate.netsci-hub.se

Starting from this compound, a deoxofluorination reaction would yield a 1,2-difluoro-1,2,3,4-tetrahydronaphthalene derivative. The stereochemical outcome of the reaction is dependent on the mechanism, which can proceed through either an SN1 or SN2 pathway, influenced by the substrate and reaction conditions. This methodology provides access to a class of fluorinated tetralins with a distinct substitution pattern that can significantly impact their conformational behavior and biological properties.

Direct Fluorination Methods at Alpha-Carbon Positions

Direct fluorination at the α-carbon of a carbonyl group is a fundamental method for synthesizing α-fluoroketones, which are valuable intermediates for the synthesis of compounds like this compound.

Electrophilic Fluorination using N-Fluoroammonium Reagents for α-Carbonyl Fluorination

Electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond are widely used for the direct fluorination of carbonyl compounds. organicreactions.org Among these, N-fluoroammonium reagents, such as Selectfluor®, are particularly effective due to their stability, ease of handling, and high fluorinating power. wikipedia.orgnih.gov

The fluorination of a tetralone at the α-position can be achieved by reacting its enol or enolate form with an N-fluoroammonium reagent. researchgate.net The reaction proceeds via the attack of the electron-rich enol or enolate on the electrophilic fluorine atom of the reagent. This method is highly efficient for the synthesis of α-fluoroketones, including 2-fluoro-3,4-dihydronaphthalen-1(2H)-one, which can then be reduced to the target this compound. The reaction conditions are generally mild, and the yields are often high.

Alternative Synthetic Pathways and Functionalizations

While direct synthetic routes to this compound are specific, a broader understanding of synthetic methodologies for its analogues and related scaffolds reveals a diverse array of chemical transformations. These alternative pathways provide access to a wide range of functionalized tetralin and tetrahydroisoquinoline derivatives, which are of significant interest in medicinal chemistry and materials science. This section explores several key alternative synthetic strategies, including electrochemical fluorination, amination reactions, and multi-component cascade methodologies.

Anodic fluorination represents a powerful method for the selective introduction of fluorine atoms into organic molecules. numberanalytics.com This electrochemical approach offers an alternative to traditional fluorinating agents, often proceeding under mild conditions with unique selectivity. The process involves the oxidation of a substrate at an anode in the presence of a fluoride (B91410) ion source, leading to the formation of a carbon-fluorine bond. numberanalytics.com

The mechanism of anodic fluorination is complex and can proceed through different pathways depending on the substrate and reaction conditions. A commonly accepted mechanism involves the initial oxidation of the organic molecule to a radical cation. This intermediate then reacts with a fluoride anion to form the fluorinated product. researchgate.net The selectivity of the reaction is influenced by factors such as the oxidation potential of the substrate, the stability of the radical cation intermediate, and the nature of the electrolyte. researchgate.netlew.ro

While direct anodic fluorination of the tetralin scaffold to produce this compound is not extensively documented, studies on analogous cyclic hydrocarbons and aromatic compounds provide valuable insights into the potential of this methodology. For instance, the anodic oxidation of various cyclic hydrocarbons in the presence of fluoride ions has been shown to yield fluorinated products. taylorfrancis.com Similarly, the electrochemical fluorination of naphthalene (B1677914) derivatives has been explored, demonstrating that the aromatic ring system can be selectively fluorinated. nih.govmdpi.comresearchgate.net

The choice of electrolyte is crucial for the success of anodic fluorination. Common fluoride sources include amine-hydrogen fluoride complexes like Et3N·nHF and tetraalkylammonium fluorides such as Et4NF·nHF. lew.ro Ionic liquids have also emerged as promising media for electrochemical fluorination, offering high conductivity and a wide electrochemical window. researchgate.net The use of different solvents and fluoride sources can significantly impact the yield and regioselectivity of the fluorination process. lew.ro

| Substrate | Fluoride Source/Electrolyte | Major Product(s) | Reference |

|---|---|---|---|

| Cyclohexane (B81311) | Not Specified | Trifluoroacetates | taylorfrancis.com |

| 3-Substituted Benzofurans | Various Fluoride Salts | 2,3-difluoro-2,3-dihydrobenzofuran derivatives | nih.gov |

| Cyclic Ethers and Lactones | Et4NF·4HF and Et3N·5HF | Regioselective fluorinated products | researchgate.net |

Aminotetralin derivatives are important pharmacophores found in a variety of biologically active compounds. Reductive amination and palladium-catalyzed amination are two powerful and versatile methods for the synthesis of these key intermediates.

Reductive Amination of Tetralones

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org The reaction proceeds in two steps: the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com For the synthesis of aminotetralins, 2-tetralone (B1666913) is a common starting material. researchgate.netresearchgate.net

A variety of reducing agents can be employed for the reduction of the imine intermediate, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being the most common. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also an effective method. wikipedia.org The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reaction, allowing for the synthesis of specific stereoisomers of the aminotetralin product. researchgate.net The reaction is versatile, accommodating a wide range of primary and secondary amines as nucleophiles. organicreactions.org

| Amine | Reducing Agent | Product | Reference |

|---|---|---|---|

| Primary Amines | Imine Reductases (IREDs) | Chiral 2-Aminotetralins | researchgate.net |

| Ammonia | Hydrogen/Catalyst | Primary Aminotetralin | researchgate.net |

| Various Amines | Borohydride Reagents | Substituted 2-Aminotetralins | organicreactions.org |

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. youtube.comresearchgate.net In the context of tetralin scaffolds, this methodology can be applied to the synthesis of aminotetralins from halo- or triflyloxy-substituted tetralin precursors.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, and base is critical for the success of the reaction. beilstein-journals.orgorganic-chemistry.org A wide variety of phosphine-based ligands have been developed to facilitate this transformation, enabling the coupling of a broad range of amines with various aryl electrophiles. youtube.comnih.gov This method has been successfully applied to the synthesis of aminated estrone (B1671321) derivatives, which share a similar polycyclic framework with tetralin. beilstein-journals.org

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst | beilstein-journals.org |

| Ligand | XPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates the catalytic cycle | wikipedia.orgbeilstein-journals.org |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Deprotonates the amine and facilitates reductive elimination | beilstein-journals.orgnih.gov |

| Aryl Electrophile | Aryl halides (Cl, Br, I), Aryl triflates | Provides the aryl group for the C-N bond formation | nih.govrsc.org |

Tetrahydroisoquinolines (THIQs) are a class of nitrogen-containing heterocyclic compounds that are structurally related to tetralins and are prevalent in many natural products and pharmaceuticals. researchgate.net Multi-component reactions (MCRs) and cascade methodologies offer efficient and atom-economical approaches to the synthesis of complex THIQ scaffolds. acs.orgacs.orgnih.gov

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and widely used method for the synthesis of tetrahydroisoquinolines. organicreactions.orgthermofisher.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring system. wikipedia.orgnih.gov This reaction has been employed in the total synthesis of numerous alkaloids and other biologically active molecules. nih.gov The reaction conditions can be varied, with both strong acids and milder conditions being effective, depending on the reactivity of the substrates. wikipedia.orgacs.org

Modern Cascade and Multi-Component Approaches

In recent years, numerous innovative cascade and multi-component reactions have been developed for the synthesis of highly functionalized tetrahydroisoquinolines. These reactions often combine several bond-forming events in a single pot, leading to a rapid increase in molecular complexity. chemrxiv.orgchemrxiv.org

Examples of such methodologies include:

Chemoenzymatic cascades: Combining enzymatic and chemical steps to achieve high stereoselectivity in the synthesis of complex THIQs. nih.gov

Isocyanide-based MCRs: Utilizing the reactivity of isocyanides to construct diverse THIQ derivatives in a one-pot fashion. nih.gov

Tandem reactions: Sequential reactions that proceed without the isolation of intermediates, such as domino reactions for the synthesis of tetrahydroquinolines. nih.gov

These advanced synthetic strategies provide access to a vast chemical space of tetrahydroisoquinoline analogues, which can serve as valuable building blocks for drug discovery and development. researchgate.netchemrxiv.org

| Methodology | Key Features | Starting Materials | Reference |

|---|---|---|---|

| Pictet-Spengler Reaction | Classic, reliable, acid-catalyzed cyclization | β-arylethylamines, aldehydes/ketones | organicreactions.orgthermofisher.comwikipedia.org |

| Chemoenzymatic Cascade | High stereoselectivity, multi-step one-pot synthesis | Simple aromatic aldehydes, pyruvate, amines | nih.gov |

| Isocyanide-based MCR | High efficiency, atom economy, diverse products | 2-Alkynylbenzaldehydes, amines, isocyanides | nih.govglobethesis.com |

| Domino Reactions | Step-economy, formation of multiple bonds in one operation | Varies depending on the specific domino sequence | nih.gov |

Chemical Transformations and Reactivity of 2 Fluoro 1,2,3,4 Tetrahydronaphthalen 1 Ol

Stereoselective Reactions and Their Mechanistic Insights

The presence of two adjacent chiral centers at C1 and C2 in 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol makes stereoselectivity a critical aspect of its synthesis and reactivity. The spatial arrangement of the fluorine atom and the hydroxyl group dictates the molecule's conformational preferences and influences the trajectory of reagents, leading to specific stereoisomeric products.

Diastereoselective and Enantioselective Outcomes in Hydrogenation and Fluorination Processes

The primary route to this compound involves the stereoselective reduction of the corresponding ketone, 2-fluoro-1-tetralone. The stereochemical outcome of this hydrogenation is highly dependent on the catalyst and reaction conditions employed.

Asymmetric transfer hydrogenation (ATH) using Noyori-Ikariya type Ru(II) complexes is a powerful method for achieving high diastereoselectivity and enantioselectivity in the reduction of substituted tetralones. acs.org For instance, the ATH of 2-arylidene-1-tetralones to the corresponding cis-benzylic alcohols has been achieved with diastereomeric ratios (dr) and enantiomeric excesses (er) up to 99:1. acs.org Similarly, Ru(II)-catalyzed ATH of 3-fluorochromanone derivatives provides access to enantioenriched cis-3-fluorochroman-4-ols through a dynamic kinetic resolution process. acs.org

Applying these principles to 2-fluoro-1-tetralone, the choice of a suitable chiral catalyst can direct the hydrogenation to favor one of the four possible stereoisomers of this compound. The reduction of tetralin-1,4-dione has been shown to yield preferentially the cis-diol with L-Selectride and the trans-diol with Red-Al. nih.gov Highly enantioselective reductions of this dione (B5365651) using CBS catalysts have also been reported, affording the trans-diol with 99% enantiomeric excess (ee). nih.gov These examples underscore the potential for high stereocontrol in the synthesis of fluorinated tetralols.

The table below summarizes representative stereoselective reductions of tetralone derivatives, illustrating the achievable levels of control.

| Substrate | Catalyst/Reagent | Major Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| 2-Arylidene-1-tetralone | Noyori-Ikariya Ru(II) | cis-2-Aryl-1-tetralol | up to 99:1 | up to 99% |

| 3-Fluorochromanone | Ru(II) catalyst | cis-3-Fluorochroman-4-ol | High | High |

| Tetralin-1,4-dione | L-Selectride | cis-Tetralin-1,4-diol | 84:16 | N/A |

| Tetralin-1,4-dione | Red-Al | trans-Tetralin-1,4-diol | 13:87 | N/A |

| Tetralin-1,4-dione | CBS catalyst | (R,R)-Tetralin-1,4-diol | High trans | 99% |

Reactions Involving the Hydroxyl Functionality

The hydroxyl group in this compound is a key site for further chemical transformations, such as etherification and esterification. The reactivity of this group can be influenced by the adjacent fluorine atom through electronic effects.

Etherification: The formation of ethers from alcohols can be achieved under various conditions. For example, iron(III)-catalyzed etherification and transetherification reactions using alcohols have been reported. nih.gov This methodology could be applied to react this compound with another alcohol to form an unsymmetrical ether.

Esterification: Esterification is a common reaction of alcohols, typically involving reaction with a carboxylic acid or its derivative in the presence of an acid catalyst. youtube.comyoutube.com The reaction of this compound with a carboxylic acid would yield the corresponding ester, a transformation that can be useful for creating derivatives with altered properties.

Reactions Involving the Fluorine Atom and its Influence on Reactivity

The carbon-fluorine bond is generally strong, but under certain conditions, the fluorine atom in this compound can be involved in substitution reactions. The high electronegativity of fluorine also exerts a significant inductive effect, influencing the reactivity of neighboring functional groups.

Nucleophilic substitution of the fluorine atom is challenging but possible, particularly if the carbon atom bearing the fluorine is activated. While direct SN2 displacement of fluoride (B91410) is difficult due to its poor leaving group ability, reactions can be facilitated by Lewis acids or proceed through an SN1 mechanism if a stable carbocation can be formed. ucla.edu The use of reagents like Et3N·3HF has been shown to be effective for the nucleophilic fluorination of various alkyl bromides, indicating the potential for fluorine exchange reactions. nih.gov

The presence of the fluorine atom can also influence the reactivity of the hydroxyl group through neighboring group participation. researchgate.netnih.govnih.gov Depending on the stereochemical arrangement, the fluorine atom could potentially participate in reactions at the C1 position, affecting the rate and stereochemical outcome. The electron-withdrawing nature of fluorine generally deactivates the adjacent carbon, but it can also stabilize transition states through hyperconjugation.

Ring System Transformations and Skeletal Rearrangements within the Tetrahydronaphthalene Scaffold

The tetrahydronaphthalene scaffold is relatively stable, but under specific conditions, ring transformations and skeletal rearrangements can occur. Such reactions are often driven by the formation of more stable intermediates or products.

Furthermore, skeletal rearrangements are known to occur during fluorination reactions, often involving carbocationic intermediates. rsc.org Although the fluorine atom is already incorporated in the target molecule, subsequent reactions that generate a carbocation at a nearby position could potentially trigger a rearrangement of the carbon skeleton.

Stereochemical Aspects and Chiral Applications of 2 Fluoro 1,2,3,4 Tetrahydronaphthalen 1 Ol

Control and Assessment of Enantiopurity and Diastereomeric Ratios in Synthetic Procedures

The synthesis of 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol with defined stereochemistry presents a significant synthetic challenge due to the presence of two adjacent stereocenters. The control over both enantiopurity and diastereomeric ratio is crucial for its application as a chiral building block. Synthetic strategies typically involve either the diastereoselective reduction of a prochiral fluorinated ketone precursor or the enantioselective fluorination of a suitable tetralone derivative.

Diastereoselective Reduction:

A common approach to establishing the relative stereochemistry (cis/trans) of the fluoro and hydroxyl groups is the diastereoselective reduction of 2-fluoro-1-tetralone. The choice of reducing agent can significantly influence the diastereomeric ratio of the resulting this compound. Bulky reducing agents, for example, may preferentially attack from the less hindered face of the ketone, leading to a higher proportion of one diastereomer. For instance, the reduction of similar cyclic ketones has been shown to yield different diastereomeric ratios depending on the reducing agent used. nih.gov

Enantioselective Synthesis:

Achieving high enantiopurity requires the use of chiral catalysts or auxiliaries. One strategy involves the asymmetric transfer hydrogenation of 2-fluoro-1-tetralone using a chiral ruthenium catalyst, which can lead to the formation of the corresponding fluorohydrin with high diastereo- and enantioselectivity. mdpi.com Another approach is the enantioselective fluorination of an enolate derived from 1-tetralone (B52770) using a chiral fluorinating agent. Cinchona alkaloids, for instance, have been employed to promote the enantioselective electrophilic fluorination of α-aryl-tetralones with moderate to good enantioselectivity. ua.es

Assessment of Enantiopurity and Diastereomeric Ratios:

The determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is critical after synthesis. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used and effective method for separating and quantifying enantiomers and diastereomers. ua.esnih.govwvu.edu Gas chromatography (GC) with a chiral column can also be employed for volatile derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is another powerful tool. The use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.

Illustrative Data for Related Tetralone Reductions:

| Reducing Agent | Diastereomeric Ratio (cis:trans) |

| L-Selectride | 84:16 |

| Red-Al | 13:87 |

| NaBH₄ | 46:54 |

| LiAlH₄ | 61:39 |

| BH₃·THF | 65:35 |

This table is based on the reduction of tetralin-1,4-dione and serves as an illustrative example of stereocontrol.

Absolute Configuration Determination and Stereochemical Assignment via X-ray Diffraction Analysis

Unambiguous determination of the absolute configuration of a chiral molecule is essential for understanding its biological activity and for its application in asymmetric synthesis. Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute stereochemistry.

For chiral, enantiopure compounds, the molecule crystallizes in a non-centrosymmetric space group. The determination of the absolute configuration is then possible through the analysis of anomalous dispersion effects. While this effect is more pronounced for molecules containing heavier atoms, advances in diffractometer technology and computational methods have made it possible to determine the absolute configuration of light-atom molecules, including those containing only carbon, hydrogen, oxygen, and fluorine.

The process involves comparing the intensities of Friedel pairs (reflections hkl and -h-k-l). In the absence of anomalous scattering, these intensities are equal. However, for non-centrosymmetric crystals, small differences between these intensities can be measured, allowing for the determination of the absolute structure. The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration. A value close to 0 indicates the correct assignment, while a value close to 1 suggests that the inverted structure is the correct one.

While a specific crystal structure for this compound has not been reported in the searched literature, the crystal structures of other substituted 1,2,3,4-tetrahydronaphthalenes have been determined, confirming the utility of this technique for establishing the stereochemistry in this class of compounds. nih.gov For example, the crystal structures of two chiral 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives were solved, revealing their absolute configurations and the half-chair conformation of the non-aromatic ring. nih.gov

In cases where obtaining a suitable single crystal for X-ray analysis is challenging, indirect methods can be employed. This involves derivatizing the alcohol with a chiral reagent of known absolute configuration to form diastereomers, which can then be analyzed by spectroscopic methods like NMR or separated by chromatography. However, X-ray crystallography remains the gold standard for unambiguous stereochemical assignment.

Utilization as a Chiral Building Block in the Construction of Complex Organic Molecules

Fluorinated chiral building blocks are highly valuable synthons in the construction of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. nih.govucj.org.ua The introduction of a fluorine atom can significantly alter the properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its defined stereochemistry, represents a potentially valuable chiral building block for several reasons:

Stereochemical Information: The two stereocenters provide a scaffold for the stereocontrolled synthesis of more complex structures. The relative and absolute configuration of the fluoro and hydroxyl groups can direct the stereochemical outcome of subsequent reactions.

Functional Group Handles: The hydroxyl group can be readily functionalized, serving as a nucleophile or being converted into a good leaving group for substitution reactions. The fluorine atom, while generally unreactive, can influence the reactivity of neighboring functional groups through its strong inductive effect.

Structural Rigidity: The tetrahydronaphthalene core provides a semi-rigid framework, which can be advantageous in the design of molecules that need to adopt a specific conformation for biological activity.

Although specific examples of the utilization of this compound as a chiral building block are not detailed in the available literature, its structural motifs are present in various biologically active compounds. The tetralone and tetralol skeletons are found in natural products and pharmaceuticals. wikipedia.org For instance, chiral tetralols are key intermediates in the synthesis of antidepressant drugs. nih.gov The enantioselective synthesis of such building blocks is therefore a critical area of research.

The potential applications of this chiral building block could include its use as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction before being cleaved and recovered. Furthermore, it could serve as a key fragment in the total synthesis of complex natural products or in the development of novel pharmaceutical candidates where the presence and stereochemistry of the fluorine atom are crucial for activity.

Advanced Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds

The analysis of enantiomeric purity is a critical aspect of stereoselective synthesis. While chiral HPLC is a common method, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer powerful alternatives for the chiral analysis of compounds like this compound.

¹⁹F NMR Spectroscopy:

The presence of a fluorine atom makes ¹⁹F NMR an exceptionally sensitive and informative technique for chiral analysis. huji.ac.ilnih.govbiophysics.org The key advantages of ¹⁹F NMR include:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity.

Wide Chemical Shift Range: The large chemical shift dispersion minimizes signal overlap, allowing for clearer analysis.

Lack of Background Signals: In most biological and organic systems, there are no endogenous fluorine signals, leading to clean spectra.

For chiral analysis, the sample is typically derivatized with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers are no longer mirror images and will exhibit distinct ¹⁹F NMR signals, allowing for the direct determination of the enantiomeric excess by integrating the respective peaks. Alternatively, chiral solvating agents (CSAs) can be used to form transient diastereomeric complexes, which also leads to the resolution of enantiomeric signals.

¹H NMR Spectroscopy with Chiral Auxiliaries:

In ¹H NMR, chiral analysis can be performed by using chiral shift reagents, which are typically lanthanide complexes that coordinate to the molecule and induce diastereotopic shifts in the proton signals of the enantiomers. Chiral solvating agents can also be employed to create a chiral environment that leads to the separation of enantiomeric signals.

Vibrational Circular Dichroism (VCD):

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods, the absolute configuration can be assigned. This method is particularly useful when crystallization for X-ray analysis is not feasible.

Summary of Spectroscopic Methods for Chiral Analysis:

| Method | Principle | Advantages |

| ¹⁹F NMR with CDAs/CSAs | Formation of diastereomers or diastereomeric complexes leading to distinct ¹⁹F signals for each enantiomer. | High sensitivity, wide chemical shift range, no background signals. huji.ac.ilnih.govbiophysics.org |

| ¹H NMR with Chiral Shift/Solvating Agents | Induction of diastereotopic shifts in the proton signals of enantiomers. | Readily available instrumentation. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light by enantiomers. | Determines absolute configuration in solution; no crystallization needed. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation and quantification of enantiomers. ua.esnih.govwvu.edu |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Fluoro 1,2,3,4 Tetrahydronaphthalen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed information about the molecular framework, the relative stereochemistry of the substituents, and the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different proton environments and their connectivity. The aromatic protons typically appear as a complex multiplet pattern in the range of 7.0-7.5 ppm. The benzylic proton on C1 (H1), being adjacent to both the aromatic ring and the hydroxyl group, is expected to resonate as a doublet of doublets around 4.8-5.0 ppm. The proton on C2 (H2), deshielded by the adjacent fluorine atom, would likely appear as a complex multiplet further downfield than its non-fluorinated analog, significantly influenced by large geminal and vicinal H-F couplings. The aliphatic protons on C3 and C4 would resonate in the upfield region (1.7-3.0 ppm). The hydroxyl proton gives rise to a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons will show signals in the 125-140 ppm region. The carbon bearing the hydroxyl group (C1) is expected around 65-70 ppm, while the carbon bonded to the fluorine atom (C2) will show a characteristic large one-bond C-F coupling constant (¹JCF) and resonate in the 85-95 ppm range. The aliphatic carbons C3 and C4 will appear at approximately 20-30 ppm. The presence of fluorine will also induce smaller two- and three-bond C-F couplings (²JCF, ³JCF), which are crucial for definitive assignments. researchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides a wide chemical shift dispersion, making it an excellent probe for fluorinated organic molecules. chemicalbook.com For this compound, the ¹⁹F NMR spectrum would show a single resonance, appearing as a complex multiplet due to couplings with neighboring protons (H1, H2, and H3). The chemical shift would be characteristic of a secondary alkyl fluoride (B91410).

The combination of these 1D NMR techniques, along with 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals and the determination of the relative stereochemistry (cis or trans) of the fluorine and hydroxyl groups by analyzing the magnitudes of the ³JHH coupling constants.

Table 1: Predicted NMR Data for this compound

| Technique | Nucleus/Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H NMR | Ar-H | 7.0 - 7.5 | m | - |

| H1 | 4.8 - 5.0 | ddd | ³JH1-H2, ³JH1-F2, ³JH1-OH | |

| H2 | 4.5 - 4.8 | dm | ²JH2-F2 (approx. 45-50) | |

| H3 | 1.9 - 2.2 | m | - | |

| H4 | 2.7 - 3.0 | m | - | |

| OH | Variable | s (broad) | - | |

| ¹³C NMR | Ar-C | 125 - 140 | - | - |

| C1 | 65 - 70 | d | ²JC1-F2 (approx. 20-25) | |

| C2 | 85 - 95 | d | ¹JC2-F2 (approx. 170-190) | |

| C3 | ~25 | d | ²JC3-F2 (approx. 20-25) | |

| C4 | ~28 | s | - | |

| ¹⁹F NMR | F2 | -170 to -190 | m | ²JF2-H2, ³JF2-H1, ³JF2-H3 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental formula of this compound and for gaining structural information through analysis of its fragmentation patterns.

Under electron ionization (EI), the molecule will first form a molecular ion (M⁺•). The high energy of EI often leads to fragmentation. uni-saarland.de Key fragmentation pathways for this compound are predicted to include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, a common fragmentation for alcohols, would yield a fragment at m/z [M-18]. libretexts.org

Loss of HF: Elimination of hydrogen fluoride (HF, 20 Da) is a characteristic fragmentation for many organofluorine compounds. whitman.edu This would result in a peak at m/z [M-20].

Alpha-Cleavage: Cleavage of the C1-C2 bond, alpha to the hydroxyl group, can occur.

Retro-Diels-Alder (RDA) Reaction: The tetralin ring system can undergo a characteristic RDA fragmentation, leading to the loss of ethene (C₂H₄, 28 Da).

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the purity of the compound and separating volatile impurities. The compound would likely be derivatized (e.g., silylation of the hydroxyl group) to improve its volatility and chromatographic behavior. The mass spectrum obtained from a GC-MS analysis would provide a fragmentation pattern that serves as a chemical fingerprint for identification. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 166 | [C₁₀H₁₁FO]⁺• | Molecular Ion (M⁺•) |

| 148 | [C₁₀H₉F]⁺• | Loss of H₂O |

| 146 | [C₁₀H₁₀O]⁺• | Loss of HF |

| 133 | [C₉H₁₀F]⁺ | Loss of H₂O and CH₃ |

| 118 | [C₈H₆O]⁺• | Loss of C₂H₄ (RDA) from [M-HF]⁺• |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These two methods are complementary; IR spectroscopy is more sensitive to vibrations involving a change in dipole moment (polar bonds), while Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability (non-polar, symmetric bonds). researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. A key feature would be the C-F stretching vibration, which is expected to produce a strong absorption band in the 1000-1100 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: In the Raman spectrum, the aromatic C=C stretching vibrations around 1600 cm⁻¹ are typically strong and sharp. The symmetric C-H stretching modes would also be prominent. The C-F stretch, while strong in the IR, may be weaker in the Raman spectrum. The O-H stretch is generally weak in Raman spectroscopy. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. osti.gov

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |

| C-O Stretch | 1050 - 1150 | Strong | Medium |

| C-F Stretch | 1000 - 1100 | Strong | Medium |

Electronic Absorption and Fluorescence Spectroscopy in Fluorinated Systems

UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions of the molecule. The chromophore in this compound is the substituted benzene (B151609) ring.

Electronic Absorption (UV-Vis) Spectroscopy: The UV spectrum is expected to be similar to that of its parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288), which exhibits absorption bands corresponding to π→π* transitions of the aromatic ring. nih.gov Typically, two main absorption bands are observed for such systems: a strong band (E-band) around 210-220 nm and a weaker, structured band (B-band) around 260-280 nm. The hydroxyl and fluoro substituents may cause slight shifts (bathochromic or hypsochromic) in the positions and intensities of these absorption maxima compared to the unsubstituted tetralin. The specific solvent used can also influence the spectrum due to solvatochromic effects. biocompare.com

Fluorescence Spectroscopy: Upon excitation into its absorption bands, the molecule may exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is Stokes-shifted to a longer wavelength. nih.gov The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the environment. The introduction of the fluorine atom can sometimes enhance fluorescence quantum yields in aromatic systems, although this effect is not universal. Studying the fluorescence properties can provide insights into the excited-state dynamics of the molecule.

High-Resolution Chromatographic and Electrophoretic Techniques for Purity and Isomeric Analysis

Due to the presence of two chiral centers at positions C1 and C2, this compound can exist as two pairs of enantiomers (four stereoisomers in total). The diastereomeric pairs are typically referred to as cis and trans isomers. High-resolution separation techniques are crucial for assessing the chemical purity and, importantly, the isomeric (diastereomeric and enantiomeric) purity of a sample.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the analysis and separation of these isomers.

Achiral (Normal or Reversed-Phase) HPLC: A standard HPLC setup using a silica (B1680970) gel (normal-phase) or C18 (reversed-phase) column can effectively separate the cis and trans diastereomers. hplc.eu Diastereomers have different physical properties and thus exhibit different retention times under achiral conditions. This allows for the determination of the diastereomeric ratio (d.r.) in a sample.

Chiral HPLC: To separate the enantiomers within each diastereomeric pair, a chiral stationary phase (CSP) is required. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including alcohols. nih.gov By developing a suitable chiral HPLC method, all four stereoisomers can be resolved, enabling the determination of enantiomeric excess (e.e.) for both the cis and trans isomers.

Gas Chromatography (GC): High-resolution capillary GC can also be used, particularly for assessing chemical purity. For isomeric analysis, the diastereomers may be separable on a standard non-polar or polar capillary column. Enantiomeric separation by GC would require a chiral stationary phase.

Capillary Electrophoresis (CE): Chiral CE is another powerful technique for enantiomeric separations. wvu.edu It often requires the use of a chiral selector, such as a cyclodextrin (B1172386) derivative, added to the background electrolyte. The technique offers high separation efficiency and requires only minute amounts of sample.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 1,2,3,4 Tetrahydronaphthalen 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, which are based on solving the Schrödinger equation, are employed to predict the electronic structure and energetic properties of molecules. jocpr.com These methods can determine equilibrium geometries, bond lengths, and bond angles by minimizing the molecule's energy. jocpr.com For 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol, such calculations reveal how the high electronegativity of the fluorine atom and the presence of the hydroxyl group affect the electron distribution across the fused ring system.

| Property/Descriptor | Description | Significance for this compound |

|---|---|---|

| Ground-State Energy | The total electronic energy of the molecule in its most stable state. jocpr.com | Indicates the overall stability of the molecule. |

| Dipole Moment | A measure of the net molecular polarity arising from charge separation. frontiersin.org | Determines how the molecule interacts with polar solvents and biological macromolecules. The C-F bond's dipole moment significantly influences this property. nih.gov |

| Atomic Charges | The distribution of electron density among the atoms in the molecule (e.g., Mulliken charges). emerginginvestigators.org | Identifies electron-rich and electron-deficient centers, which are key to understanding intermolecular interactions and reaction mechanisms. |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a chemical reaction to occur. nih.gov | Predicts the rate of potential reactions, such as metabolism or degradation pathways. |

Conformational Analysis and Energy Landscapes of Fluorinated Tetralin Systems

The introduction of fluorine into the tetralin scaffold has profound stereoelectronic effects that dictate its three-dimensional structure. nih.gov In the parent tetralin system, the saturated ring is flexible. However, fluorination can remove this conformational degeneracy, leading to a more predictable half-chair conformation. nih.gov

Computational studies on related fluorinated carbocycles show a preference for the C-F bond to occupy a pseudo-axial orientation. nih.gov This preference is often driven by stabilizing hyperconjugative interactions, such as the σC-H → σC-F* interaction. nih.gov For this compound, the analysis is further complicated by the presence of the hydroxyl group at the C1 position, leading to multiple diastereomers (e.g., cis and trans) with distinct conformational preferences and energy landscapes.

The energy landscape of a molecule describes the relationship between its geometry and potential energy. nih.gov By mapping this landscape, computational methods can identify the lowest energy conformers (global minima) and the energy barriers between different conformations. nih.govnih.gov This information is critical for understanding how the molecule's shape influences its interactions and biological function.

| Conformational Feature | Description | Relevance to this compound |

|---|---|---|

| Ring Pucker | The non-planar conformation of the saturated carbocycle, typically a half-chair. | Fluorine substitution biases the ring pucker to favor specific orientations of the substituents. nih.gov |

| Axial/Equatorial Preference | The preference for a substituent to be oriented along the ring's axis (axial) or in its plane (equatorial). | The C-F bond often prefers a pseudo-axial position due to stabilizing stereoelectronic effects. nih.gov The relative orientation of the -OH group will define the cis/trans diastereomers. |

| Dihedral Angles | The angles between planes through two sets of three atoms, defining the molecule's 3D shape. jocpr.com | Precisely describes the spatial relationship between the fluorine, hydroxyl, and other groups, which is essential for modeling receptor binding. |

| Hyperconjugative Interactions | Stabilizing interactions involving the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital (e.g., σC-H → σC-F*). nih.gov | A key factor governing the conformational stability of fluorinated systems. nih.gov |

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analyses are essential computational tools for understanding and predicting chemical reactivity. emerginginvestigators.orgyoutube.com

MESP: The MESP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. nih.gov It helps to identify the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. nih.govresearchgate.net For this compound, the MESP would show a region of negative potential around the highly electronegative fluorine and oxygen atoms, indicating their role as potential hydrogen bond acceptors. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as a hydrogen bond donor site.

FMO Analysis: According to FMO theory, chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital through which it is most likely to accept electrons (electrophilicity). youtube.comnumberanalytics.com The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. numberanalytics.com For this compound, analysis would focus on how the fluorine and hydroxyl groups influence the energies and spatial distributions of these frontier orbitals.

| Analysis | Key Parameters | Predicted Insights for this compound |

|---|---|---|

| MESP | Regions of positive and negative potential (Vmax, Vmin). | Highlights sites for non-covalent interactions: negative potential near F and O atoms; positive potential near the hydroxyl H. researchgate.net |

| FMO | HOMO Energy (EHOMO) | Relates to the molecule's ability to donate electrons (nucleophilicity). pku.edu.cn |

| LUMO Energy (ELUMO) | Relates to the molecule's ability to accept electrons (electrophilicity). pku.edu.cn | |

| HOMO-LUMO Gap (ΔE) | Indicates chemical stability and reactivity. A smaller gap implies higher reactivity. numberanalytics.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies Applied to Chemical Design and Synthetic Yields

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in chemical design to correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. conicet.gov.arlew.ro These models are built by mathematically relating calculated molecular descriptors to experimental data. conicet.gov.ar

For a series of analogues based on the this compound scaffold, a QSAR study could be developed to predict biological activity (e.g., enzyme inhibition). researchgate.net Similarly, a QSPR model could predict physicochemical properties like lipophilicity or solubility, or even optimize synthetic outcomes by correlating descriptors with reaction yields. lew.ro The descriptors used in these models are often derived from quantum chemical calculations and encode information about the molecule's topology, electronic properties, and steric effects. taylorandfrancis.com

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, dipole moment, atomic charges. researchgate.net | Electron distribution, polarizability, and reactivity. |

| Steric | Molecular volume, surface area, specific conformational indices. | Molecular size and shape, which influence binding site complementarity. |

| Topological | Connectivity indices, shape indices. lew.ro | Molecular branching and structure. |

| Thermodynamic | Enthalpy of formation, hydration energy. jocpr.com | Molecular stability and interaction with solvent. |

Molecular Modeling of Ligand Interactions within Defined Binding Sites for Chemical Design

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to predict and analyze how a ligand like this compound interacts with a biological target, typically a protein's binding site. nih.govnih.gov These computational methods are essential for rational drug design.

Docking simulations predict the preferred orientation of the ligand within the binding site and estimate the binding affinity. MD simulations provide a dynamic view of the ligand-receptor complex, revealing how the interactions evolve over time and illustrating the flexibility of both the ligand and the protein. nih.gov

The fluorine atom plays a unique and often powerful role in modulating these interactions. nih.gov It can participate in hydrogen bonds, form favorable dipole-dipole or multipolar interactions, and engage in hydrophobic interactions. nih.govnih.gov The introduction of fluorine can also displace water molecules from a binding site, which can have significant entropic contributions to the binding free energy. nih.gov Modeling these specific effects is crucial for designing potent and selective ligands. nih.gov

| Interaction Type | Description | Potential Role for this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | The -OH group can act as both a donor and acceptor. The fluorine atom can act as a weak hydrogen bond acceptor. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar surfaces to aggregate in an aqueous environment. | The naphthalene (B1677914) core provides a nonpolar surface for interactions with hydrophobic residues in the binding pocket. |

| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | The strong C-F bond dipole can orient the ligand within the binding site to engage in favorable electrostatic interactions. frontiersin.org |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity through close packing of the ligand in the binding site. |

Derivatives, Analogues, and Structure Reactivity Relationships in Fluorotetralol Scaffolds

Synthesis and Stereochemical Outcomes of Mono- and Vicinal Difluorinated Tetrahydronaphthalene Derivatives

The introduction of fluorine into the tetrahydronaphthalene scaffold can significantly influence the molecule's conformational preferences and biological activity. The synthesis of monofluorinated derivatives, such as 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol, and their vicinal difluorinated counterparts, requires careful consideration of stereochemical control.

A common strategy for the synthesis of this compound involves the fluorination of a tetralone precursor followed by stereoselective reduction of the ketone. For instance, the enantioselective electrophilic fluorination of α-aryl-tetralones can be achieved using reagents like Selectfluor™ in the presence of a chiral catalyst. The subsequent reduction of the resulting 2-fluoro-2-aryl-1-tetralone yields the corresponding fluorohydrin. The stereochemical outcome of the reduction is influenced by the choice of reducing agent and the steric and electronic environment of the ketone.

The synthesis of vicinal difluorinated tetrahydronaphthalene derivatives presents additional stereochemical challenges. One approach involves the difluorinative ring expansion of fluorinated methyleneindanes. This method can produce trifluorinated tetralins, where two of the fluorine atoms are in a vicinal arrangement. X-ray analysis of such compounds has shown a preference for the C-F bond to occupy a pseudo-axial orientation, which is consistent with the stabilizing gauche effect between adjacent fluorine atoms.

Another strategy for accessing vicinal difluorides is through a nickel-hydride catalyzed hydroalkylation of fluoroalkenes. This method allows for the diastereo- and enantioselective synthesis of motifs containing two adjacent chiral centers, one of which bears a fluorine atom. The stereochemical outcome of this reaction is highly dependent on the reaction temperature and the nature of the catalyst.

The characterization of these fluorinated derivatives relies heavily on spectroscopic techniques. ¹H and ¹⁹F NMR spectroscopy are invaluable for determining the relative stereochemistry of the fluorine and hydroxyl groups. For instance, the magnitude of the coupling constants between fluorine and adjacent protons (J-coupling) can provide information about their dihedral angles. In cases where the stereochemistry cannot be definitively assigned by NMR, X-ray crystallography of suitable crystalline derivatives can provide unambiguous structural elucidation.

Table 1: Synthetic Approaches to Fluorinated Tetrahydronaphthalene Derivatives

| Approach | Key Reagents/Catalysts | Stereochemical Control | Primary Application |

|---|---|---|---|

| Fluorination of Tetralones | Selectfluor™, Chiral Catalysts | Enantioselective fluorination followed by diastereoselective reduction | Synthesis of monofluorinated tetralols |

| Ring Expansion of Methyleneindanes | p-TolIF₂ | Diastereoselective difluorination | Synthesis of vicinal difluorinated tetralins |

| Hydroalkylation of Fluoroalkenes | Nickel-hydride catalysts | Enantio- and diastereoselective | Synthesis of vicinal difluorides |

Systematic Structural Modifications and Their Impact on Chemical Properties and Ligand-Binding Affinity in Related Scaffolds

The introduction of fluorine into a molecular scaffold can profoundly alter its physicochemical properties, including acidity, lipophilicity, and metabolic stability. These changes, in turn, can significantly impact the molecule's interaction with biological targets, such as enzymes and receptors.

Fluorine's high electronegativity can influence the acidity of nearby functional groups through inductive effects. For example, a fluorine atom positioned near a hydroxyl group will increase its acidity (lower pKa). This modification can affect the ionization state of the molecule at physiological pH, which can have consequences for its solubility, membrane permeability, and binding to target proteins.

Systematic structural modifications, such as altering the position and number of fluorine substituents on the tetralol scaffold, can be used to fine-tune these properties. For example, moving a fluorine atom from an aliphatic to an aromatic position can have a dramatic effect on the molecule's electronic properties and metabolic stability.

The impact of these modifications on ligand-binding affinity is a central focus of structure-activity relationship (SAR) studies. Fluorine can participate in various non-covalent interactions with protein targets, including hydrogen bonds (acting as a weak acceptor), dipole-dipole interactions, and multipolar interactions with carbonyl groups. The strategic placement of fluorine can therefore lead to enhanced binding affinity and selectivity.

Computational modeling and experimental binding assays are used to rationalize the effects of fluorination on ligand-protein interactions. These studies help to elucidate the specific interactions that contribute to binding and guide the design of new analogs with improved pharmacological profiles.

Table 2: Impact of Fluorine Substitution on Physicochemical Properties and Ligand Binding

| Property | Effect of Fluorination | Mechanism | Impact on Ligand Binding |

|---|---|---|---|

| Acidity (pKa) | Generally increases acidity of nearby functional groups | Inductive electron withdrawal | Alters ionization state, potentially affecting electrostatic interactions with the target |

| Lipophilicity (logP) | Variable; can increase or decrease | Depends on molecular context and polarity changes | Influences solubility and membrane permeability, affecting bioavailability and target access |

| Metabolic Stability | Generally increases | C-F bond is stronger than C-H bond, blocking metabolic oxidation | Prolongs the duration of action |

| Conformation | Can induce specific conformations | Gauche effect and other stereoelectronic interactions | Pre-organizes the ligand for optimal binding to the target |

Exploration of Polycyclic Analogues with Fluorine Substitutions (e.g., Indans, Chromans, Tetrahydroquinolines, Tetrahydroisoquinolines)

The tetralol scaffold is part of a broader class of polycyclic structures that are of significant interest in medicinal chemistry. The introduction of fluorine into related scaffolds such as indans, chromans, tetrahydroquinolines, and tetrahydroisoquinolines has been explored to modulate their biological activities.

Fluorinated Indans: Similar to tetralins, fluorinated indans can be synthesized through various methods, including the fluorination of indanones. The resulting fluorinated indanols can serve as building blocks for more complex molecules. The conformational constraints of the five-membered ring in the indan (B1671822) scaffold, when combined with the stereoelectronic effects of fluorine, can lead to unique structural features.

Fluorinated Chromans: The chroman ring system is found in many biologically active natural products. Fluorinated chromans have been synthesized and evaluated for various therapeutic applications. For example, fluorinated 2-arylchroman-4-ones have shown promising antiviral activity. The synthesis of these compounds often involves the cyclization of fluorinated chalcone (B49325) precursors.

Table 3: Overview of Fluorinated Polycyclic Analogues

| Scaffold | Key Structural Feature | Synthetic Strategy Example | Potential Impact of Fluorination |

|---|---|---|---|

| Indan | Fused benzene (B151609) and cyclopentane (B165970) ring | Fluorination of indanones | Altered conformational preferences and lipophilicity |

| Chroman | Fused benzene and dihydropyran ring | Cyclization of fluorinated chalcones | Modulation of biological activity (e.g., antiviral) |

| Tetrahydroquinoline | Fused benzene and dihydropyridine (B1217469) ring | Cyclization of fluorinated anilines | Altered basicity and electronic properties |

| Tetrahydroisoquinoline | Fused benzene and dihydropyridine ring (different fusion) | Cyclization of fluorinated phenethylamines | Modulation of receptor binding and enzyme inhibition |

Fluorinated Tetralol Scaffolds in Radiopharmaceutical Development as Chemical Probes

The use of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, has revolutionized medical imaging through Positron Emission Tomography (PET). The favorable decay properties of ¹⁸F, including its 109.8-minute half-life and low positron energy, make it an ideal radionuclide for labeling chemical probes to visualize and quantify biological processes in vivo.

Fluorinated tetralol scaffolds are attractive candidates for the development of ¹⁸F-labeled radiotracers. The tetralol core can be designed to bind with high affinity and selectivity to specific biological targets, such as receptors or enzymes. The introduction of a fluorine atom provides a site for radiolabeling with ¹⁸F.

The development of an ¹⁸F-labeled tetralol-based radiotracer involves several key steps:

Design and Synthesis of a Precursor: A non-radioactive precursor molecule is synthesized that is suitable for the introduction of ¹⁸F in the final step. This precursor often contains a leaving group (e.g., tosylate, nosylate, or a trialkylstannyl group) at the position where the ¹⁸F is to be introduced.

Radiolabeling: The precursor is reacted with [¹⁸F]fluoride, which is produced in a cyclotron. The radiolabeling reaction must be rapid and efficient to maximize the radiochemical yield, given the short half-life of ¹⁸F.

Purification and Formulation: The ¹⁸F-labeled product is purified, typically using high-performance liquid chromatography (HPLC), to remove any unreacted precursor and byproducts. The final product is then formulated in a physiologically compatible solution for administration.

Preclinical and Clinical Evaluation: The radiotracer is evaluated in vitro and in vivo to assess its binding affinity, selectivity, metabolic stability, and pharmacokinetic properties. Successful candidates may then proceed to clinical trials for use in human imaging.

Fluorinated tetralol scaffolds have the potential to be developed into valuable chemical probes for PET imaging, enabling the non-invasive study of various diseases and the development of new therapeutic strategies.

Table 4: Key Considerations in the Development of ¹⁸F-Labeled Tetralol Radiotracers

| Development Stage | Key Objective | Methodology | Critical Factors |

|---|---|---|---|

| Precursor Synthesis | Create a molecule suitable for efficient radiolabeling | Multi-step organic synthesis | Choice of leaving group, stability of the precursor |

| ¹⁸F-Radiolabeling | Incorporate ¹⁸F into the precursor with high yield and specific activity | Nucleophilic substitution with [¹⁸F]fluoride | Reaction conditions (temperature, solvent, base), automation |

| Purification | Isolate the pure radiotracer | High-performance liquid chromatography (HPLC) | Resolution, speed, and efficiency of the separation |

| Biological Evaluation | Assess the tracer's performance as an imaging agent | In vitro binding assays, in vivo PET imaging in animal models | Binding affinity, selectivity, brain penetration, metabolic stability |

Future Research Directions and Emerging Synthetic Challenges

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The development of "green" and efficient synthetic methodologies is a paramount goal in modern organic synthesis. For the synthesis of fluorinated tetralols, this involves moving away from hazardous reagents and chlorinated solvents. One promising approach is the single-stage acylation-cycloalkylation process for producing 2-tetralone (B1666913) precursors, which eliminates the need for thionyl chloride and aluminum trichloride. nih.gov This method involves the in situ formation of a mixed anhydride from a phenylacetic acid and trifluoroacetic anhydride (TFAA), followed by acylation of an alkene and subsequent cycloalkylation. nih.gov A key advantage of this process is the potential to recover the spent TFAA as trifluoroacetic acid (TFA) and regenerate it, thus improving atom economy. nih.gov Further research in this area could focus on utilizing catalytic, metal-free conditions, such as the use of 1,1,1,3,3,3-hexafluoro-2-propanol to promote intramolecular Friedel-Crafts acylations without additional catalysts. organic-chemistry.org The exploration of visible-light photocatalysis, which has been successfully applied to intramolecular arene alkylation to create fused, partially saturated cores, also presents a viable and sustainable strategy for synthesizing the tetralone backbone. organic-chemistry.org

Advancements in Chemo-, Regio-, and Stereoselective Fluorination Strategies

Achieving high levels of chemo-, regio-, and stereoselectivity in fluorination reactions is a persistent challenge. Current strategies often rely on electrophilic fluorinating reagents like Selectfluor. ua.esnih.gov Future advancements will likely focus on the development of novel fluorinating agents and catalytic systems that can precisely control the position and orientation of the fluorine atom on the tetralone scaffold.

For instance, highly π-facial selective and regioselective fluorination of chiral enamides has been demonstrated, where fluorination occurs exclusively at the electron-rich enamide olefin with subsequent trapping of the β-fluoro-iminium cationic intermediate. nih.gov Applying similar principles to tetralone systems could offer a pathway to selectively fluorinate the C2 position. Furthermore, chemo- and regio-divergent fluorination protocols, as demonstrated with alkynyl triazenes, could inspire new methods for accessing different fluorinated tetralone isomers by carefully tuning reaction conditions and reagents. nih.govepfl.ch These advanced strategies would allow for the synthesis of a wider variety of fluorinated tetralol derivatives with distinct biological or material properties.

Expanding the Scope of Asymmetric Catalysis for Diverse Fluorinated Tetralol Derivatives

Asymmetric catalysis is crucial for producing enantiomerically pure chiral molecules, which is often a requirement for pharmaceutical applications. frontiersin.orguwindsor.ca In the context of 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol, this involves the enantioselective reduction of the precursor ketone, 2-fluoro-1-tetralone, or the enantioselective fluorination of the parent tetralone.

The use of bifunctional cinchona alkaloids as organocatalysts has shown promise in the asymmetric synthesis of fluorinated flavanone derivatives through tandem reactions. nih.govresearchgate.net This approach could be adapted for the synthesis of chiral fluorinated tetralones. Research into novel chiral ligands for transition metal catalysts is also a burgeoning field. frontiersin.org For example, chiral biimidazoline (BiIM) F4-NiBr2 catalyst systems have been effective in asymmetric cross-coupling reactions. frontiersin.org The introduction of fluorine atoms into the catalyst structure itself, creating fluorinated ligands, can enhance catalytic activity and stereoselectivity. nih.gov Expanding the library of chiral catalysts and ligands will be essential for synthesizing a diverse range of optically active fluorinated tetralol derivatives with high enantiomeric excess. researchgate.netru.nl

Advanced Spectroscopic and Computational Approaches for Understanding Reaction Mechanisms and Transient Intermediates

A deeper understanding of reaction mechanisms and the nature of transient intermediates is critical for optimizing existing synthetic methods and developing new ones. Advanced spectroscopic techniques, in conjunction with computational chemistry, are powerful tools for elucidating these complex processes. nih.govmdpi.com